N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide
Description
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a synthetic small molecule characterized by a fused tetrahydroquinazoline core substituted with a dimethylamino group and a pyridazinone-linked acetamide moiety. The compound’s design likely prioritizes solubility and bioavailability, as evidenced by the inclusion of polar functional groups (dimethylamino, pyridazinone) and a conformationally flexible tetrahydroquinazoline scaffold .
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-21(2)16-17-9-11-8-12(5-6-13(11)20-16)19-14(23)10-22-15(24)4-3-7-18-22/h3-4,7,9,12H,5-6,8,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQOPHSEJPDZIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a complex organic compound known for its potential pharmacological applications. This compound is characterized by its unique structural features, which may contribute to its biological activity. Understanding the biological activity of this compound involves exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.4 g/mol. The compound features a tetrahydroquinazoline moiety and a pyridazinone group, which are significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by hydrolyzing acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic signaling and may be beneficial in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties. The presence of the sulfonamide group may enhance its efficacy against various bacterial strains, making it a candidate for further development in antibacterial therapies.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures have demonstrated anti-inflammatory effects. This activity may be due to the modulation of inflammatory pathways and cytokine production.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications:
Study 1: Acetylcholinesterase Inhibition
In a study examining the inhibitory effects on AChE, derivatives of tetrahydroquinazoline were synthesized and tested. The results indicated that certain modifications increased potency against AChE, suggesting that similar structural features in this compound could enhance its neuroprotective effects .
Study 2: Antimicrobial Activity
A comparative analysis was conducted on various sulfonamide derivatives against common bacterial strains. The results showed that compounds with a tetrahydroquinazoline backbone exhibited significant antibacterial activity, indicating potential clinical applications in treating infections.
Study 3: Anti-inflammatory Properties
Research on structurally similar compounds revealed their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also possess anti-inflammatory properties worth exploring further.
Tables Summarizing Biological Activity
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize this compound, comparisons are drawn to structurally related molecules with documented biological or chemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Binding Affinity: CPX (Compound X) shares the pyridazinone-acetamide motif with the target compound but incorporates a furan substituent, which correlates with its high predicted binding affinity (−8.1 kcal/mol) in monoclonal antibody stabilization studies . The absence of similar data for the target compound limits direct affinity comparisons.
Synthetic Feasibility: Compound 8c demonstrates a 71% synthetic yield, suggesting that pyridazinone-containing acetamides can be synthesized efficiently. The target compound’s tetrahydroquinazoline core may introduce synthetic challenges due to stereochemical complexity .
Receptor Targeting: Unlike patent-disclosed quinoline-piperidine acetamides (e.g., kinase inhibitors in ), the target compound lacks aromatic heterocycles linked to known kinase-binding motifs, implying divergent therapeutic applications.
Bioactivity Gaps : While CPX and 8c have validated biological roles (antibody stabilization, VEGFR-2 inhibition), the target compound’s pharmacological profile remains uncharacterized in public literature.
Mechanistic and Pharmacological Insights
- VEGFR-2 Inhibitors: Compound 8c’s benzothiazole-thioacetamide group enhances hydrophobic interactions with VEGFR-2’s ATP-binding pocket . The target compound’s dimethylamino group may instead favor polar interactions, altering target specificity.
- Kinase Inhibitors: Patent-derived quinoline acetamides (e.g., ) utilize rigid aromatic systems for kinase binding, whereas the target compound’s tetrahydroquinazoline core may confer conformational adaptability for allosteric modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
